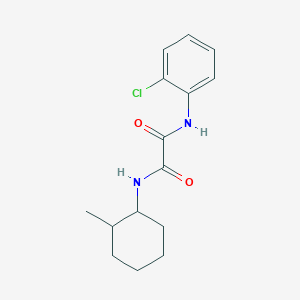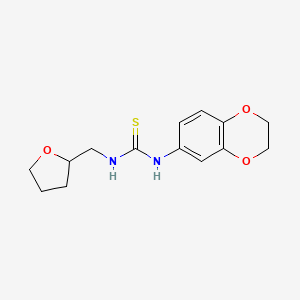
N-(2-chlorophenyl)-N'-(2-methylcyclohexyl)ethanediamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(2-methylcyclohexyl)ethanediamide, commonly known as A740003, is a selective antagonist of P2X7 receptors. It is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
A740003 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. A740003 has also been studied for its potential use in the treatment of cancer, autoimmune diseases, and neurological disorders.
Wirkmechanismus
A740003 selectively blocks P2X7 receptors, which are ion channels that are activated by extracellular ATP. P2X7 receptors are involved in various physiological and pathological processes, including inflammation, pain, and cell death. By blocking P2X7 receptors, A740003 can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
A740003 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has analgesic effects by reducing pain sensitivity in animal models. A740003 has been shown to protect against neuronal damage in models of neurodegenerative diseases. Additionally, A740003 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of A740003 is its selectivity for P2X7 receptors, which allows for more precise targeting of these receptors in experiments. However, A740003 has limited solubility in water, which can make it challenging to work with in experiments. Additionally, A740003 has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on A740003. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of interest is the investigation of A740003's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying A740003's effects and to better optimize its use in therapeutic applications.
Conclusion:
In conclusion, A740003 is a chemical compound with significant potential for therapeutic applications. Its selectivity for P2X7 receptors and its anti-inflammatory, analgesic, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and to optimize its use in therapeutic applications.
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-(2-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10-6-2-4-8-12(10)17-14(19)15(20)18-13-9-5-3-7-11(13)16/h3,5,7,9-10,12H,2,4,6,8H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXZUOIVCJWKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N'-(2-methylcyclohexyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4118167.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4118182.png)
![methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4118183.png)
![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118184.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4118192.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118198.png)
![[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl](3-nitrophenyl)methanone](/img/structure/B4118207.png)
![9-(3-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118209.png)

![4-(diphenylmethyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4118233.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4118234.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4118245.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4118246.png)
![2-[(2,6-dimethyl-4-quinolinyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118251.png)